molecular formula C10H20N2O B572903 N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine CAS No. 1257293-66-5

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Cat. No.: B572903
CAS No.: 1257293-66-5
M. Wt: 184.283
InChI Key: HMJZJSFFKWTYGW-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a tetrahydrofuran moiety, is commonly explored for developing novel bioactive molecules. Research on analogous 4-aminopiperidine derivatives has demonstrated their potential in multiple therapeutic areas. In antimicrobial research, similar tetrahydrofuran-containing compounds have shown promise as DNA gyrase inhibitors, exhibiting activity against various Gram-positive and Gram-negative bacteria . In antifungal applications, piperidine-based structures are known to act as ergosterol biosynthesis inhibitors, disrupting fungal cell membrane integrity . Furthermore, the 4-aminopiperidine subunit is a key pharmacophore in oncology research, with derivatives being investigated as potential anticancer agents targeting enzymes like thymidylate synthase, which is crucial for DNA synthesis . This scaffold is also being explored for immunology and neurology research, including the development of inhibitors for the NLRP3 inflammasome—a key driver of inflammatory responses—and agonists for targets like the GPR119 receptor . This diverse range of potential mechanisms makes this compound a versatile building block for designing new chemical entities in preclinical research.

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZJSFFKWTYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride (CAS: 1403766-96-0) is characterized by the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The SMILES notation (CN(C1CCNCC1)C2COCC2.Cl) confirms the presence of a piperidine ring, a methyl group, and a tetrahydrofuran moiety linked via a tertiary amine . The compound typically isolates as a hydrochloride salt, enhancing its stability and crystallinity .

Nickel-Catalyzed Cross-Coupling Strategies

Nickel-catalyzed methods have emerged as powerful tools for constructing C–N bonds in amine derivatives. A protocol detailed by employs Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20–100 mol%) in anhydrous acetonitrile at 100°C to synthesize allylic amines. While this method targets sulfonamide derivatives, its reaction framework—utilizing aldehydes and amines—could be adapted for this compound. For instance, combining tetrahydrofuran-3-carbaldehyde with N-methylpiperidin-4-amine under similar conditions may yield the target compound via a dehydrogenative coupling mechanism .

Key Reaction Parameters:

  • Catalyst System: Ni(COD)₂/PCy₃/Ti(OiPr)₄

  • Solvent: Anhydrous MeCN

  • Temperature: 100°C

  • Yield Range: 44–78% (for analogous reactions)

This approach benefits from mild conditions and functional group tolerance but requires stringent anhydrous and inert atmospheres.

Reductive Amination Pathways

Reductive amination offers a straightforward route to secondary amines by coupling aldehydes with primary amines in the presence of reducing agents. Patent highlights the use of Ti(OiPr)₄ as a Lewis acid to facilitate imine formation, followed by reduction with NaBH₄ or STAB (sodium triacetoxyborohydride). Applying this to this compound synthesis would involve:

  • Condensing tetrahydrofuran-3-carbaldehyde with N-methylpiperidin-4-amine to form an imine intermediate.

  • Reducing the imine using STAB in tetrahydrofuran (THF) or dichloromethane (DCM) .

Advantages:

  • Stereochemical Control: Chiral aldehydes or amines can direct enantioselectivity.

  • Scalability: Suitable for multi-gram preparations.

Chiral Resolution and Stereochemical Considerations

The tetrahydrofuran-3-yl group introduces a chiral center, necessitating methods for enantiomeric resolution. Patent describes the use of L-tartaric acid and dibenzoyl-D-tartaric acid to resolve racemic mixtures of piperidine derivatives. For instance, treating a racemic N-methylpiperidin-3-amine with L-tartaric acid in ethanol yields diastereomeric salts, which are separated via crystallization . This technique could be extended to this compound to isolate enantiopure forms.

Resolution Workflow:

  • Salt Formation: React racemic amine with chiral acid in ethanol.

  • Crystallization: Diastereomeric salts precipitate selectively.

  • Neutralization: Free base liberated using aqueous NaOH.

Purification and Characterization Techniques

Purification of this compound typically involves column chromatography (petroleum ether/EtOAc gradients) and recrystallization from ethanol or methanol . The hydrochloride salt is isolated by treating the free base with HCl gas in diethyl ether .

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.94–3.47 (m, THF protons), 2.63–2.45 (m, piperidine CH₂), 2.30 (s, N–CH₃) .

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in H₂O/MeCN) .

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield (%) Stereocontrol Scalability
Nickel-Catalyzed CouplingNi(COD)₂, PCy₃, Ti(OiPr)₄44–78ModerateLab-scale
Reductive AminationTi(OiPr)₄, STAB60–85HighPilot-scale
Chiral ResolutionL-Tartaric Acid70–90ExcellentIndustrial

Nickel catalysis excels in functional group compatibility but lags in stereoselectivity. Reductive amination balances yield and scalability, while chiral resolution ensures enantiopurity at the cost of additional steps.

Industrial-Scale Synthesis Considerations

For large-scale production, reductive amination is favored due to its compatibility with continuous flow reactors and minimized purification needs. Patent underscores the importance of solvent selection , recommending THF or ethyl acetate for their low toxicity and ease of removal . Additionally, catalytic hydrogenation (H₂/Pd-C) can replace stoichiometric reductants like STAB, enhancing sustainability .

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (Compound 27)
  • Structure : Aryl-substituted piperidine with a benzyl group and 3,4-dichlorophenylamine.
  • Synthesis : Prepared via reductive amination of N-benzylpiperidone and 3,4-dichloroaniline (68% yield) .
  • Key Differences : The bulky aromatic substituents increase hydrophobicity and steric hindrance compared to the THF group in the target compound. Such modifications are common in opioid receptor ligands to enhance binding affinity .
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine (Compound 28)
  • Structure : Similar to Compound 27 but with a 4-chloro-3-methoxyphenyl group.
  • Synthesis : 75% yield via analogous methods .
  • Activity : Methoxy groups can improve metabolic stability by reducing oxidative degradation, a feature absent in the THF-containing target compound .

Analogues with Aliphatic and Heterocyclic Substituents

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)
  • Structure : Features a long-chain alkylphenethyl group.
  • Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .
  • Comparison : The hydrophobic octylphenethyl group enhances membrane permeability, whereas the THF group in the target compound may balance hydrophilicity and rigidity for receptor binding .
N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS: 933760-18-0)
  • Structure : Positional isomer of the target compound with a THF-2-ylmethyl group.
N-[(1R,3S)-3-Isopropyl-3-(piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structure : Piperidine analogue with a tetrahydropyran (THP) ring and cyclopentyl-isopropyl group.
  • Synthesis : Involves palladium-catalyzed hydrogenation (Example 14, 91% yield) .

Complex Heterocyclic Derivatives

1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
  • Structure: Combines a thienopyrimidine core with the target compound’s THF-piperidine moiety.
  • Molecular Weight : 452.02 g/mol (C₂₁H₃₀ClN₅O₂S) .
  • Application: Designed for kinase inhibition, leveraging the electron-deficient thienopyrimidine for ATP-binding pocket interactions .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Notes Reference
Target Compound (Hydrochloride) C₁₀H₂₁ClN₂O 220.74 Tetrahydrofuran-3-yl Opioid receptor modulation
RB-005 C₂₀H₃₄N₂ 302.50 4-Octylphenethyl SphK1 inhibitor (IC₅₀ = 3.6 µM)
Compound 27 C₁₈H₂₀Cl₂N₂ 347.27 3,4-Dichlorophenyl High-yield synthesis (68%)
N-Methyl-N-(THF-2-ylmethyl)piperidin-4-amine C₁₁H₂₂N₂O 198.31 Tetrahydrofuran-2-ylmethyl Positional isomer of target compound
Example 14 (THP derivative) C₂₅H₃₈N₂O₂ 399.20 Tetrahydropyran-4-yl Hydrogenation-based synthesis (91% yield)

Biological Activity

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tetrahydrofuran moiety, which contributes to its unique chemical properties. The structural characteristics of this compound allow it to interact with various biological targets, influencing its pharmacological effects.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism of action likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Bacterial Strain Inhibition Percentage
E. coli94.5%
P. aeruginosa67.3%

This table summarizes the effectiveness of this compound against specific bacterial strains, highlighting its potential as an antimicrobial agent .

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

For instance, structural modifications of similar piperidine derivatives have shown promising results in enhancing cytotoxicity against cancer cell lines such as FaDu (hypopharyngeal tumor cells). These modifications often lead to improved binding affinity to target proteins involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to desired therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors involved in neurotransmission or cellular signaling, potentially affecting physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:

  • Piperidine Derivatives : A study on a library of piperidine derivatives demonstrated that structural variations could significantly impact their biological efficacy. Compounds with specific substitutions exhibited enhanced activity against cancer cells and bacteria .
  • Antileishmanial Activity : Related compounds have shown antileishmanial properties against Leishmania species, indicating that modifications in the piperidine structure can lead to diverse pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling piperidine derivatives with tetrahydrofuran intermediates. Key steps include:

  • Reductive amination of a piperidin-4-amine precursor with tetrahydrofuran-3-carbaldehyde under hydrogenation (e.g., using NaBH4 or H2/Pd-C) .
  • Methylation of the secondary amine using methyl iodide or dimethyl sulfate in a polar solvent (e.g., DMF or THF) .
  • Acidification to form the hydrochloride salt for stability .

Critical Parameters:

  • Temperature: Excess heat (>60°C) may degrade the tetrahydrofuran ring.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.
  • Purification: Use preparative HPLC or column chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) to isolate the product. Validate purity via HPLC (>95%) and 1H/13C NMR (e.g., δ ~3.5–4.0 ppm for tetrahydrofuran protons) .

Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran ring in this compound?

Methodological Answer: The 3-position stereochemistry of the tetrahydrofuran moiety is critical for bioactivity. Confirmation strategies include:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with (3S)-enantiomer data in ) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers. Compare retention times with authentic standards .
  • Optical rotation : Measure [α]D and compare with literature values for (3R)- or (3S)-configured analogs .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

Technique Key Parameters Application
NMR 1H (400 MHz), 13C (100 MHz), DEPT-135Assign protons (e.g., piperidine N-CH3 at δ ~2.2–2.5 ppm) and carbons .
HPLC C18 column, 0.1% TFA in H2O/MeOH gradientQuantify purity; detect byproducts (e.g., unreacted tetrahydrofuran intermediates) .
MS ESI+ mode, m/z 211.2 [M+H]+Confirm molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. The piperidine nitrogen and tetrahydrofuran oxygen are nucleophilic hotspots .
  • Transition State Modeling : Simulate SN2 pathways (e.g., methyl group transfer) with solvation models (e.g., PCM for DMF) to assess activation barriers .
  • Validation : Compare predicted reaction rates (k) with experimental kinetic data (e.g., pseudo-first-order rate constants from UV-Vis spectroscopy) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer: Contradictions may arise from assay variability or stereochemical impurities. Mitigation strategies include:

  • Dose-Response Repetition : Test multiple batches (≥3) in standardized assays (e.g., radioligand binding for CNS targets) .
  • Enantiomer-Specific Testing : Isolate (3R)- and (3S)-enantiomers via chiral separation and compare activities .
  • Meta-Analysis : Use tools like Prism to analyze published IC50 ranges (e.g., 10–100 nM for σ receptor binding) and identify outliers due to assay conditions (e.g., buffer pH, cell line) .

Q. What in vitro models are suitable for studying the pharmacokinetic properties of this compound?

Methodological Answer:

  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t1/2 and Clint (intrinsic clearance) .
  • Plasma Protein Binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis device) to measure unbound fraction (fu) .

Q. How can structural modifications enhance metabolic stability while retaining target affinity?

Methodological Answer:

  • Isosteric Replacement : Substitute the tetrahydrofuran oxygen with sulfur (e.g., tetrahydrothiophene) to reduce CYP3A4-mediated oxidation .
  • Deuterium Incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D to slow metabolism .
  • Prodrug Design : Introduce ester moieties (e.g., pivaloyloxymethyl) to mask amine groups and improve oral bioavailability .

Q. Data Contradiction Analysis Example

Study Reported IC50 (nM) Assay Conditions Likely Cause of Discrepancy
A (2025)12 ± 2CHO-K1 cells, 37°C, pH 7.4Gold standard (low variability) .
B (2024)45 ± 8HEK293 cells, 25°C, pH 7.0Suboptimal temperature/pH .
C (2023)120 ± 15Non-GLP assayImpure enantiomer batch .

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